m-PEG9-NHS ester

説明

特性

IUPAC Name |

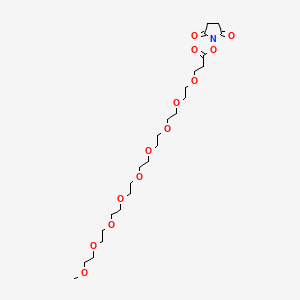

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNXKFXTQIHOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-NHS Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and proteomics. This crosslinker consists of a methoxy-terminated polyethylene glycol chain of nine ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester group provides reactivity towards primary amines (-NH2) present on proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and provides a flexible linker arm.[1] This guide provides a comprehensive overview of the technical properties, applications, and detailed experimental protocols for the effective use of this compound.

Core Properties and Specifications

This compound is a well-defined compound with specific chemical and physical properties crucial for its application in bioconjugation.

Chemical Structure and Properties

The structure of this compound is characterized by a discrete PEG chain length, which ensures batch-to-batch consistency and simplifies the analysis of conjugates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C24H43NO13 | [1][2] |

| Molecular Weight | 553.6 g/mol | [1][2] |

| CAS Number | 1316189-13-5 | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) |

Note: Purity may decrease over time due to the instability of the NHS ester.

Mechanism of Action: Amine Conjugation

The primary application of this compound is the covalent modification of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond.

Reaction with Primary Amines

The NHS ester reacts with the unprotonated form of primary amines, typically found at the N-terminus of proteins and the ε-amino group of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the ester, leading to the release of N-hydroxysuccinimide as a byproduct.

Factors Influencing Reaction Efficiency

Several factors critically influence the efficiency of the conjugation reaction and the stability of the this compound.

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

-

Temperature: The reaction can be performed at room temperature (e.g., for 30-60 minutes) or at 4°C (e.g., for 2 hours or overnight) to slow down the competing hydrolysis reaction.

-

Concentration: The concentration of both the biomolecule and the this compound can affect the reaction rate and efficiency. Higher concentrations generally lead to faster reaction rates.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers.

Hydrolysis of the NHS Ester

A critical competing reaction is the hydrolysis of the NHS ester, which deactivates the reagent. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Half-life of NHS Esters at Different pH and Temperature

| pH | Temperature (°C) | Half-life | Reference(s) |

| 7.0 | 0 | 4-5 hours | |

| 7.4 | Room Temperature | >120 minutes | |

| 8.0 | Room Temperature | ~1 hour | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | Room Temperature | <9 minutes |

Applications

The unique properties of this compound make it a versatile tool in various research and development areas.

Protein and Antibody PEGylation

PEGylation is a widely used strategy to improve the therapeutic properties of proteins and antibodies. The attachment of m-PEG9 can:

-

Increase Solubility: The hydrophilic PEG chain enhances the solubility of proteins in aqueous solutions.

-

Prolong Circulation Half-life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance.

-

Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

PROTAC Linker

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification

The amine-reactive nature of this compound allows for the functionalization of surfaces containing primary amines, such as nanoparticles, beads, and slides. This can be used to create biocompatible surfaces, reduce non-specific binding, or attach other molecules of interest.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Handling and Storage

-

Storage: Store this compound at -20°C, desiccated.

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Prepare solutions of this compound immediately before use, as the NHS ester is susceptible to hydrolysis in solution. Do not prepare stock solutions for long-term storage.

Protocol for Protein/Antibody Labeling with this compound

This protocol provides a general procedure for labeling a protein or antibody with this compound. Optimization of the molar excess of the PEG reagent may be required to achieve the desired degree of labeling.

Materials:

-

Protein/Antibody solution (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.

Procedure:

-

Protein Preparation:

-

If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the protein by dialysis or buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Note: The volume of the organic solvent should not exceed 10% of the final reaction volume.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Gently mix the reaction solution.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Experimental Workflow for Protein Labeling:

Protocol for Synthesis of a PROTAC using this compound

This protocol provides a generalized approach for the synthesis of a PROTAC where a warhead (targeting the protein of interest) containing a primary amine is coupled to an E3 ligase ligand-linker intermediate.

Materials:

-

Warhead with a primary amine handle.

-

E3 ligase ligand-linker intermediate with a carboxylic acid.

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent.

-

This compound

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation of E3 Ligase Ligand-Linker:

-

Dissolve the E3 ligase ligand-linker intermediate with a carboxylic acid in anhydrous DMF.

-

Add DIPEA and a coupling agent like BOP.

-

Stir the reaction at room temperature for a specified time to activate the carboxylic acid.

-

-

Conjugation with this compound:

-

To the activated E3 ligase ligand-linker, add a solution of m-PEG9-amine (a derivative of this compound where the NHS ester is replaced by an amine) in DMF.

-

Stir the reaction at room temperature until the formation of the E3 ligase-PEG linker is complete (monitor by LC-MS).

-

-

Activation of the PEG-Linker:

-

The terminal hydroxyl group of the E3 ligase-PEG linker is then converted to a carboxylic acid.

-

This carboxylic acid is then activated to an NHS ester using standard procedures (e.g., with N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)).

-

-

Final PROTAC Assembly:

-

To the activated E3 ligase-PEG-NHS ester, add the warhead containing a primary amine in DMF with DIPEA.

-

Stir the reaction at room temperature until the PROTAC formation is complete.

-

-

Purification:

-

Purify the final PROTAC using preparative HPLC.

-

Logical Relationship in PROTAC Synthesis:

References

An In-depth Technical Guide to m-PEG9-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)9-N-hydroxysuccinimidyl ester (m-PEG9-NHS ester), a discrete PEGylation reagent widely utilized in bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides structured experimental protocols for its application.

Core Concepts: Structure and Reactivity

This compound is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene glycol (PEG) chain with nine ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and can increase the solubility and stability of the conjugated molecule, while the NHS ester provides reactivity towards primary amines.[1][2]

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine (e.g., from the N-terminus of a protein or the side chain of a lysine residue) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] This reaction is most efficient in a slightly basic pH range (typically 7.2-8.5).[5]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.

Below is a diagram illustrating the reaction of this compound with a primary amine and the competing hydrolysis reaction.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol (9)-N-hydroxysuccinimidyl ester (m-PEG9-NHS ester). It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and proteomics. This document delves into the chemical principles governing its reactivity, provides quantitative data to inform experimental design, outlines detailed experimental protocols, and explores the broader implications of PEGylation on biological systems.

Core Mechanism of Action: A Two-Component System

The efficacy of this compound as a bioconjugation reagent stems from the distinct yet complementary functions of its two primary components: the N-hydroxysuccinimidyl (NHS) ester and the methoxy-polyethylene glycol (m-PEG9) chain.

The NHS Ester: Driving Covalent Bond Formation

The NHS ester is a highly reactive functional group that facilitates the formation of stable amide bonds with primary and secondary amines. This reactivity is central to the utility of this compound in labeling proteins, peptides, and other biomolecules.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond.[1]

The m-PEG9 Chain: A Hydrophilic Spacer

The m-PEG9 component is a monodisperse polyethylene glycol chain consisting of nine ethylene glycol units, capped with a methoxy group. The primary role of this hydrophilic chain is to impart favorable physicochemical properties to the resulting conjugate.[2] The PEG moiety increases the hydrodynamic radius of the modified molecule, which can shield it from proteolytic enzymes and the immune system, thereby increasing its in vivo circulation time.[3] Furthermore, the hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or proteins.[3]

Quantitative Data for Experimental Design

The success of a conjugation reaction with this compound is critically dependent on understanding the kinetics of the aminolysis reaction and the competing hydrolysis of the NHS ester.

Reaction Kinetics: Aminolysis vs. Hydrolysis

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid and renders the m-PEG9 reagent incapable of conjugation. The rates of both aminolysis and hydrolysis are highly dependent on pH.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |

| 7.0 | 0 | 4-5 hours | [4] |

| 7.4 | 25 | >120 minutes | |

| 8.0 | 25 | ~1 hour | |

| 8.6 | 4 | 10 minutes | |

| 9.0 | 25 | <9 minutes |

Table 1: pH-dependent hydrolysis half-life of NHS esters.

As indicated in Table 1, the rate of hydrolysis increases significantly with increasing pH. While a slightly alkaline pH (7.2-8.5) is required to ensure that the target primary amines are deprotonated and thus nucleophilic, a higher pH will accelerate the competing hydrolysis reaction, leading to lower conjugation efficiency. Therefore, a careful balance must be struck to maximize the yield of the desired conjugate.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and subsequent characterization of the conjugate.

Protein PEGylation with this compound

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amine-containing buffers, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze over time in solution. Prepare the stock solution fresh for each experiment.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted this compound.

-

-

Purification of the PEGylated Protein:

-

Remove excess, unreacted this compound and byproducts by SEC or dialysis.

-

For SEC, use a column with a suitable molecular weight cutoff to separate the higher molecular weight PEGylated protein from the smaller unreacted PEG reagent.

-

For dialysis, use a membrane with a molecular weight cutoff that retains the protein while allowing the small molecule impurities to diffuse out. Dialyze against a suitable storage buffer (e.g., PBS).

-

Characterization of the PEGylated Protein

It is essential to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the modified protein.

| Technique | Information Provided |

| SDS-PAGE | Provides a qualitative assessment of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight and migrate slower than the unmodified protein. |

| Size-Exclusion Chromatography (SEC) | Separates proteins based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius, resulting in an earlier elution time compared to the unmodified protein. Can be used to quantify the amount of conjugated and unconjugated protein. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Provides the most accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of PEG chains attached per protein molecule (degree of PEGylation). |

| UV-Vis Spectroscopy | Can be used to determine the protein concentration of the conjugate. |

| NMR Spectroscopy | Can be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific protein protons. |

Table 2: Techniques for the characterization of PEGylated proteins.

Impact on Signaling Pathways and Biological Activity

The covalent attachment of a PEG chain can have significant effects on the biological activity and signaling pathways associated with the modified protein. These effects are primarily attributed to steric hindrance.

The bulky, hydrated PEG chain can mask interaction sites on the protein surface, potentially interfering with receptor binding, protein-protein interactions, or enzyme-substrate recognition. For example, PEGylation of a growth factor near its receptor-binding domain can reduce its affinity for the receptor, thereby attenuating downstream signaling. This can be either a desirable or undesirable outcome, depending on the therapeutic goal.

While specific studies on the impact of this compound on particular signaling pathways such as the MAPK pathway are limited, the general principle of steric hindrance applies. If a protein involved in the MAPK cascade is PEGylated at a site critical for its interaction with an upstream activator or a downstream substrate, the efficiency of signal transduction is likely to be reduced.

Conversely, PEGylation can be strategically employed to prolong the circulation time of a therapeutic protein, leading to a more sustained, albeit potentially attenuated, signaling response. The choice of PEGylation site is therefore a critical parameter that must be optimized to achieve the desired biological outcome.

Conclusion

This compound is a powerful and versatile tool for the modification of biomolecules. Its mechanism of action is well-defined, relying on the robust and selective chemistry of the NHS ester for covalent bond formation and the beneficial physicochemical properties imparted by the m-PEG9 chain. A thorough understanding of the reaction kinetics, particularly the pH-dependent competition between aminolysis and hydrolysis, is essential for designing successful conjugation strategies. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can leverage the unique advantages of this compound to develop novel therapeutics, diagnostics, and research tools with enhanced performance and efficacy.

References

An In-depth Technical Guide to the Reactivity of m-PEG9-NHS Ester with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a chain length of nine PEG units (m-PEG9-NHS ester) with primary amines. This information is critical for professionals in drug development and various scientific fields who utilize PEGylation to enhance the therapeutic properties of proteins, peptides, and other biomolecules.

Core Principles of this compound Reactivity

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] This reaction is favored in neutral to slightly basic conditions (pH 7-9).[4][5]

However, the aminolysis reaction is in direct competition with the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis is also pH-dependent and increases with higher pH. Therefore, optimizing the reaction conditions to favor aminolysis over hydrolysis is crucial for achieving high conjugation efficiency.

Factors Influencing Reactivity

Several factors significantly influence the reaction between this compound and primary amines:

-

pH: The pH of the reaction buffer is a critical parameter. While the rate of aminolysis increases with pH due to the deprotonation of the primary amine, the rate of hydrolysis of the NHS ester also increases. A common compromise is to perform the reaction in the pH range of 7.2 to 8.5.

-

Temperature: The reaction is typically carried out at room temperature or on ice. Lowering the temperature can help to minimize the rate of hydrolysis, which can be beneficial when working with sensitive proteins or when longer reaction times are required.

-

Concentration of Reactants: The concentration of both the this compound and the amine-containing molecule can affect the reaction rate and efficiency. Higher concentrations generally lead to faster reaction rates.

-

Molar Ratio: A molar excess of the this compound is typically used to drive the reaction towards completion and achieve the desired degree of labeling. A 20-fold molar excess is a common starting point for protein labeling.

-

Solvent: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is important to minimize the amount of organic solvent in the final reaction mixture, typically keeping it below 10%.

-

Buffer Composition: The choice of buffer is crucial. Amine-containing buffers, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate, bicarbonate, and borate buffers are commonly used.

Data Presentation

| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |

| 7.0 | 0 | 4 - 5 hours |

| 8.0 | 25 | Varies with linker structure (see table below) |

| 8.6 | 4 | 10 minutes |

Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C

| PEG-NHS Ester Linker Structure | Half-life (minutes) |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Succinate (SS) | 9.8 |

| mPEG2-NHS | 4.9 |

| Succinimidyl Succinamide (SSA) | 3.2 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

Note: The aminolysis rates generally parallel the hydrolysis rates.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Calculation of Reagent Volumes: Calculate the volume of the this compound solution required to achieve the desired molar excess (e.g., 20-fold).

-

Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

-

Quenching: (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column) or dialysis.

-

Storage: Store the PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: General Procedure for Modifying an Amine-Containing Small Molecule with this compound

This protocol outlines a general method for conjugating this compound to a small molecule bearing a primary amine.

Materials:

-

Amine-containing small molecule

-

This compound

-

Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

-

Base (e.g., TEA, DIPEA) (optional, depending on the substrate)

-

Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the amine-containing small molecule in a suitable anhydrous organic solvent.

-

Addition of Reagents: Under continuous stirring, add the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS ester to the small molecule is a common starting point. If necessary, a non-nucleophilic base can be added.

-

Reaction: Stir the reaction mixture at room temperature for 3-24 hours, depending on the reactivity of the substrate.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.

-

Work-up and Purification: Once the reaction is complete, isolate the product using standard organic synthesis work-up procedures, followed by purification using column chromatography.

Visualizations

The following diagrams illustrate key processes in the reaction of this compound with primary amines.

Caption: Reaction mechanism of this compound with a primary amine.

Caption: Experimental workflow for protein PEGylation with this compound.

Caption: Competing aminolysis and hydrolysis reactions of this compound.

References

Navigating the Aqueous Environment: A Technical Guide to m-PEG9-NHS Ester Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-succinimidyl ester with a nine-unit PEG chain (m-PEG9-NHS ester) in aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation strategies in drug development and research. This guide offers quantitative data on stability, detailed experimental protocols, and visual workflows to ensure efficient and reproducible results.

Introduction to this compound

This compound is a valuable crosslinking reagent used to covalently attach a hydrophilic polyethylene glycol (PEG) spacer to primary amine groups (-NH₂) on biomolecules such as proteins, peptides, and antibodies. The methoxy-terminated nine-unit PEG chain enhances the aqueous solubility of the target molecule, can reduce immunogenicity, and improve pharmacokinetic profiles. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that forms a stable amide bond with primary amines under specific pH conditions. However, the reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous environments, a critical factor to control for successful conjugation.

Solubility Profile

The solubility of this compound is a key consideration for its practical application. While the PEG chain significantly enhances its hydrophilicity compared to non-PEGylated NHS esters, its solubility directly in aqueous buffers is limited and not the recommended method for its use in bioconjugation.

Key Solubility Characteristics:

-

Organic Solvents: this compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].

-

Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to the competing and rapid hydrolysis of the NHS ester. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) and then dilute this stock solution into the aqueous reaction buffer immediately before use[2][3]. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically below 10%) to avoid potential denaturation of proteins[2].

Recommended Buffer Systems:

For successful bioconjugation, it is imperative to use buffers that do not contain primary amines, which would compete with the target molecule for reaction with the NHS ester.

| Recommended Buffers | Buffers to Avoid |

| Phosphate-Buffered Saline (PBS) | Tris-Buffered Saline (TBS) |

| Borate Buffer | Glycine Buffers |

| HEPES Buffer | |

| Carbonate-Bicarbonate Buffer | |

| MES Buffer |

Stability and Hydrolysis of the NHS Ester

The primary factor governing the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester group. This reaction is highly dependent on the pH of the buffer and, to a lesser extent, the temperature. Hydrolysis results in an inactive carboxylic acid, rendering the PEG reagent incapable of reacting with the target amine.

pH-Dependent Hydrolysis

The rate of NHS ester hydrolysis increases significantly with increasing pH. The optimal pH range for the reaction with primary amines is typically between 7.2 and 8.5, which represents a compromise between efficient amine acylation and minimizing hydrolysis[4].

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

Monitoring Hydrolysis

The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm. This provides a method for assessing the activity of the this compound reagent before use.

Experimental Protocols

Adherence to proper experimental protocols is crucial for the successful use of this compound. The following sections provide detailed methodologies for the preparation of solutions and a general bioconjugation procedure.

Preparation of this compound Stock Solution

Due to its moisture sensitivity and susceptibility to hydrolysis, this compound should be stored at -20°C with a desiccant. It is essential to bring the vial to room temperature before opening to prevent condensation.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Vortex mixer

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, prepare a stock solution by dissolving the desired amount of the reagent in anhydrous DMSO or DMF. A typical stock solution concentration is 10 mM. For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 553.6 g/mol ), dissolve 5.54 mg in 1 mL of anhydrous DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Use the stock solution immediately. Do not store stock solutions in organic solvents for extended periods, as residual moisture can lead to hydrolysis.

General Protocol for Protein PEGylation

This protocol provides a general workflow for the conjugation of this compound to a protein. The optimal reaction conditions, including the molar excess of the PEG reagent and incubation time, may need to be optimized for specific applications.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in a suitable amine-free buffer at the desired concentration. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

-

Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The molar excess of the PEG reagent will depend on the desired degree of PEGylation and the protein concentration. A common starting point is a 20-fold molar excess. Ensure the final concentration of the organic solvent is below 10%.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. A final concentration of 50-100 mM Tris is typically sufficient. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow.

Caption: Reaction of this compound with a primary amine.

References

m-PEG9-NHS ester molecular weight and formula

An In-depth Technical Guide to m-PEG9-NHS Ester for Researchers and Drug Development Professionals

Introduction

This compound is a monodisperse polyethylene glycol (PEG) linker functionalized with a terminal N-hydroxysuccinimide (NHS) ester. This heterobifunctional reagent serves as a crucial tool in bioconjugation and drug development. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility to molecules, which can improve solubility and reduce immunogenicity. The NHS ester group provides a highly efficient and specific means of covalently attaching the PEG linker to primary amines (-NH₂) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2]

One of its most significant applications is in the burgeoning field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] In PROTAC design, the PEG linker connects a ligand that binds to a target protein with another that recruits an E3 ubiquitin ligase.[4][5] The length and flexibility of the PEG9 chain are critical for facilitating the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

Core Properties of this compound

The following table summarizes the key quantitative data for this compound, consolidating information from multiple suppliers.

| Property | Value | Citations |

| CAS Number | 1316189-13-5 | |

| Molecular Formula | C₂₄H₄₃NO₁₃ | |

| Molecular Weight | 553.6 g/mol | |

| Purity | ≥95% - 98% | |

| Solubility | Soluble in DMSO, DMF, DCM (Dichloromethane) | |

| Storage Conditions | -20°C, under desiccant | |

| Appearance | White to off-white solid or viscous oil |

Note: The NHS ester moiety is susceptible to hydrolysis. The reagent should be equilibrated to room temperature before opening and used immediately after reconstitution. Stock solutions are not recommended for long-term storage.

Reaction Mechanism and Applications

The primary utility of this compound stems from the reactivity of the NHS ester group toward nucleophilic primary amines.

Bioconjugation Reaction

The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is highly selective for primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues. The optimal pH for this reaction is typically between 7.2 and 8.5, which balances the need for a deprotonated amine nucleophile against the competing hydrolysis of the NHS ester in aqueous buffers.

Caption: Reaction of this compound with a primary amine to form a stable amide conjugate.

Application in PROTAC Development

In PROTACs, the linker is not merely a spacer but an active contributor to the molecule's efficacy. PEG-based linkers like this compound are widely used due to several advantageous properties:

-

Hydrophilicity: Improves the solubility of the often-hydrophobic PROTAC molecule, enhancing bioavailability.

-

Biocompatibility: PEGs are well-tolerated in biological systems.

-

Flexibility and Length: The nine ethylene glycol units provide a specific length and conformational flexibility that is crucial for enabling the PROTAC to orient the target protein and E3 ligase correctly, thereby promoting the formation of a productive ternary complex for ubiquitination.

Caption: Role of the m-PEG9 linker in a PROTAC, bridging the target protein and an E3 ligase.

Experimental Protocols

This section provides a general methodology for labeling a protein, such as an IgG antibody, with this compound. The protocol is synthesized from established procedures for PEG-NHS ester conjugations.

Materials Required

-

This compound

-

Protein (e.g., IgG antibody)

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3.

-

Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.

-

Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette for buffer exchange and removal of excess reagent.

Labeling Procedure

-

Preparation of Protein:

-

Dissolve or buffer-exchange the protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

-

-

Preparation of this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, dissolve ~5.5 mg in 1 mL of solvent. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution. The optimal ratio may need to be determined empirically depending on the desired degree of labeling.

-

Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and the NHS byproduct by running the reaction mixture through a desalting column or by dialysis against PBS.

-

-

Storage:

-

Store the purified PEGylated protein under the same conditions that are optimal for the unmodified protein.

-

Caption: Standard experimental workflow for protein labeling with this compound.

References

An In-depth Technical Guide to PEGylation with m-PEG9-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy-poly(ethylene glycol) with a nine-unit chain, activated with an N-hydroxysuccinimide ester (m-PEG9-NHS ester). PEGylation is a well-established and powerful technique for improving the pharmacokinetic and pharmacological properties of therapeutic molecules.[1][2] By covalently attaching polyethylene glycol (PEG) chains, researchers can enhance the solubility, stability, and circulation half-life of proteins, peptides, and small molecule drugs, while also reducing their immunogenicity.[2][3] The this compound is a specific, amine-reactive reagent that offers a discrete PEG length, enabling precise control over the modification process.[4]

Core Concepts: The Chemistry and Advantages of this compound

The this compound is a heterobifunctional PEGylation reagent. It features a methoxy group at one terminus, which provides stability and prevents cross-linking, and an N-hydroxysuccinimide (NHS) ester at the other end. This NHS ester group is highly reactive towards primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues.

Mechanism of Action: Amine-Reactive Conjugation

The core reaction is a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond. This reaction proceeds efficiently under mild, aqueous conditions, typically at a neutral to slightly basic pH (7.0-9.0), which is advantageous for maintaining the structural integrity and biological activity of sensitive proteins.

Diagram 1: Reaction Mechanism

Key Advantages of PEGylation

The attachment of PEG chains to a therapeutic molecule imparts several beneficial properties that are critical for drug development. These enhancements stem from an increase in the molecule's hydrodynamic radius and the hydrophilic shield provided by the PEG chain.

Diagram 2: Benefits of PEGylation

Data Presentation: Reaction Parameters and Characterization

Successful PEGylation requires careful optimization of reaction conditions and thorough characterization of the final product. The heterogeneity of the reaction products makes analysis a challenging but critical step.

Table 1: Typical Reaction Conditions for this compound PEGylation

| Parameter | Recommended Condition | Rationale & Notes |

|---|---|---|

| pH | 7.0 - 9.0 | Balances reactivity of primary amines with the stability of the NHS ester. Higher pH increases amine reactivity but also the rate of NHS ester hydrolysis. |

| Buffer System | Amine-free buffers (e.g., PBS) | Buffers containing primary amines like Tris or glycine will compete with the target molecule for the NHS ester, reducing conjugation efficiency. |

| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can help control the reaction rate and minimize degradation of sensitive proteins. Reactions are often run for 30-120 minutes. |

| Solvent | DMSO or DMF | This compound is first dissolved in a minimal amount of organic solvent before addition to the aqueous protein solution. Final solvent concentration should not exceed 10%. |

| Molar Ratio | 5- to 50-fold molar excess of PEG | The optimal ratio depends on the number of available amines on the target and the desired degree of PEGylation. A higher excess is needed for dilute protein solutions. |

| Quenching Agent | 1M Tris-HCl or Glycine | Added after the desired reaction time to consume any unreacted NHS ester and terminate the reaction. |

Table 2: Common Techniques for Characterizing PEGylated Proteins

| Technique | Information Provided | Key Considerations |

|---|---|---|

| SDS-PAGE | Visual confirmation of PEGylation, apparent molecular weight increase. | The PEG chain causes the protein to migrate slower than its actual molecular weight would suggest. |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Accurate average molecular weight, degree of PEGylation (number of PEGs attached), and identification of PEGylation sites. | The heterogeneity of PEGylated products can complicate spectra, but MS is a robust and accurate tool for analysis. |

| Size-Exclusion Chromatography (SEC) | Purification of PEGylated products, assessment of aggregation, and analysis of hydrodynamic radius. | Can separate mono-, di-, and poly-PEGylated species from the unreacted protein. |

| Reverse-Phase HPLC (RP-HPLC) | Separation of different PEGylated isomers and quantification of reaction products. | Provides higher resolution separation of species with different degrees of PEGylation. |

| Spectrophotometric Assays (e.g., TNBS) | Quantification of remaining free primary amines to determine the extent of the reaction. | An indirect method to measure the consumption of reactive sites. |

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for the PEGylation of a model protein with this compound. All steps should be optimized for the specific protein of interest.

1. Materials and Reagents

-

Protein of interest

-

This compound

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5.

-

Anhydrous, water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Purification System: Dialysis cassettes or size-exclusion chromatography (SEC) column.

2. Reagent Preparation

-

Protein Solution : Prepare a solution of the protein in the Reaction Buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of any primary amines.

-

This compound Solution : The NHS ester is moisture-sensitive and hydrolyzes readily in aqueous solutions. Therefore, it must be dissolved immediately before use.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the required amount of the reagent.

-

Dissolve it in a minimal volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). Do not store this solution.

-

3. PEGylation Reaction Procedure

-

Calculate Molar Ratio : Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (e.g., 20-fold molar excess).

-

Initiate Reaction : Add the calculated volume of the this compound solution to the stirred protein solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

-

Incubate : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature should be determined empirically.

-

Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

4. Purification of the PEGylated Product

-

Remove unreacted this compound and the NHS byproduct from the PEGylated protein using either extensive dialysis against an appropriate buffer or size-exclusion chromatography (SEC).

5. Characterization

-

Analyze the purified product using the techniques outlined in Table 2 (e.g., SDS-PAGE, Mass Spectrometry) to confirm the degree of PEGylation and assess purity.

Diagram 3: Experimental Workflow

References

m-PEG9-NHS Ester as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2]

This guide provides a comprehensive technical overview of m-PEG9-NHS ester, a frequently utilized linker in PROTAC design. We will delve into its chemical properties, its application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.

Core Concepts: The Role of the Linker in PROTACs

The linker's length, composition, and rigidity are pivotal in dictating the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule. Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures, with approximately 54% of reported PROTACs utilizing them. The hydrophilic nature of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.

This compound: A Detailed Profile

This compound is a hydrophilic, flexible linker featuring a chain of nine ethylene glycol units. One terminus is capped with a methoxy group, rendering it monofunctional, while the other is an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, making it a valuable tool for bioconjugation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that slight variations in reported molecular weight and formula may exist between different commercial suppliers.

| Property | Value | Reference |

| CAS Number | 1316189-13-5 | |

| Molecular Formula | C24H43NO13 | |

| Molecular Weight | 553.6 g/mol | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. | |

| Reactivity | The NHS ester group reacts with primary amines at pH 7-9 to form a stable amide bond. |

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| dBET1 | BRD4 | Pomalidomide (CRBN) | PEG-based | 18 | >95 | MV-4-11 | |

| ARV-825 | BRD4 | Pomalidomide (CRBN) | PEG-based | <1 | >90 | RS4;11 | |

| Compound 27 | BRD4 | Pomalidomide (CRBN) | 10-atom hydrocarbon | 100-1000 | ~80 | MDA-MB-231 | |

| Compound 28 | BRD4 | Pomalidomide (CRBN) | 11-atom hydrocarbon | 100-1000 | ~90 | MDA-MB-231 | |

| Compound 29 | BRD4 | Pomalidomide (CRBN) | 12-atom PEG | 100-1000 | ~90 | MDA-MB-231 | |

| Compound 34 | BRD4 | Pomalidomide (CRBN) | 13-atom piperazine | 60 | >90 | MDA-MB-231 | |

| QCA570 | BRD4 | Lenalidomide (CRBN) | Rigid ethynyl | 0.032 (IC50) | - | RS4;11 | |

| MZ1 | BRD4 | VH032 (VHL) | PEG-based | ~30 | >90 | HeLa |

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG9-Pom," by coupling a JQ1 derivative (containing a primary amine) with pomalidomide (recruiting the E3 ligase Cereblon) via an this compound linker. This is a representative procedure based on established methods for PROTAC synthesis.

Materials:

-

JQ1-amine (a derivative of the BRD4 inhibitor JQ1 with a primary amine handle)

-

This compound

-

Pomalidomide

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Solvents for purification (e.g., acetonitrile, water)

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolution of Reactants:

-

Dissolve JQ1-amine (1.0 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

-

Amide Coupling Reaction:

-

To the solution of JQ1-amine, add DIPEA (3.0 equivalents).

-

Slowly add the this compound solution to the JQ1-amine solution while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the JQ1-PEG9 intermediate.

-

-

Purification of the Intermediate:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude JQ1-PEG9 intermediate by flash column chromatography or preparative HPLC.

-

-

Activation of Pomalidomide (if necessary):

-

If pomalidomide does not have a suitable reactive handle, it may need to be functionalized with a group that can react with the other end of the PEG linker (e.g., a carboxylic acid for subsequent amide coupling). For this hypothetical synthesis, we will assume a pomalidomide derivative with a primary amine is available.

-

-

Final Coupling Step:

-

The JQ1-PEG9 intermediate will have a terminal methoxy group and the JQ1 moiety at the other end. To couple this to pomalidomide, the initial this compound would need to be a hetero-bifunctional linker (e.g., NHS-PEG9-COOH). For this example, we assume a two-step synthesis where a pomalidomide-linker intermediate is first prepared. A more direct approach uses a pre-formed E3 ligase ligand-linker conjugate. For instance, a pomalidomide-PEG9-amine can be reacted with a JQ1-NHS ester.

-

Alternative (more common) approach: React a JQ1 derivative containing a carboxylic acid with an amine-terminated PEG linker using a coupling agent like HATU. Then, the other end of the PEG linker (e.g., a carboxylic acid) is activated to an NHS ester and reacted with an amine-functionalized pomalidomide.

-

-

Final Purification and Characterization:

-

Purify the final PROTAC (BRD4-PEG9-Pom) using reverse-phase HPLC.

-

Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

-

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to the cells, scrape, and collect the lysate.

-

Incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Boil the samples to denature the proteins.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm equal loading, probe the same membrane with a primary antibody against a housekeeping protein.

-

-

Detection and Analysis:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.

-

NanoBRET™ Target Engagement Assay

This protocol provides a method to measure the binding of a PROTAC to its target protein within intact cells.

Materials:

-

Cells expressing the target protein fused to NanoLuc® luciferase

-

NanoBRET™ fluorescent tracer specific for the target protein

-

PROTAC compound

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

White, 96-well assay plates

-

Luminescence plate reader with 450nm and 610nm filters

Procedure:

-

Cell Preparation:

-

Harvest and resuspend cells expressing the NanoLuc®-target fusion protein in Opti-MEM®.

-

-

Assay Plate Preparation:

-

Prepare serial dilutions of the PROTAC compound in Opti-MEM®.

-

Add the diluted PROTAC and the NanoBRET™ tracer to the wells of the assay plate.

-

-

Cell Addition:

-

Add the cell suspension to each well of the assay plate.

-

-

Incubation:

-

Incubate the plate for 2 hours at 37°C in a CO2 incubator.

-

-

Luminescence Measurement:

-

Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

-

Read the plate within 20 minutes, measuring both donor (450nm) and acceptor (610nm) emission.

-

-

Data Analysis:

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.

-

Mandatory Visualizations

Signaling Pathway: PROTAC Targeting the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs can be designed to target and degrade key components of this pathway, such as PI3K itself, offering a therapeutic strategy to inhibit this signaling cascade.

Caption: PROTAC-mediated degradation of PI3K in the PI3K/Akt signaling pathway.

Experimental Workflow: From PROTAC Synthesis to Evaluation

The development of a successful PROTAC involves a multi-step process encompassing design, chemical synthesis, and rigorous biological evaluation.

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The this compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its hydrophilic and flexible nature can contribute to improved solubility and cell permeability, while the reactive NHS ester allows for straightforward conjugation to amine-containing ligands. As the field of targeted protein degradation continues to evolve, the rational selection and application of linkers like this compound will remain a critical aspect of developing novel and effective therapeutics. This guide provides a foundational understanding of its properties and use, offering a starting point for researchers to explore its potential in their own drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for m-PEG9-NHS Ester in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-NHS ester is a valuable tool for the covalent modification of proteins and other biomolecules. This reagent features a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester group selectively reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The incorporation of the hydrophilic PEG linker can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins, making it a crucial reagent in drug development and various research applications.[4][5] These application notes provide a detailed protocol for protein labeling with this compound, including reaction conditions, purification, and characterization of the resulting PEGylated protein.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Materials

-

This compound (MW: 553.6 g/mol )

-

Protein of interest

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., size-exclusion or ion-exchange chromatography)

Protocol for Protein Labeling

This workflow outlines the key steps for labeling a protein with this compound.

Caption: Experimental workflow for protein labeling with this compound.

1. Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

2. Preparation of this compound Solution:

-

This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

3. Labeling Reaction:

-

Add a calculated molar excess of the this compound solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.

-

Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours.

4. Quenching the Reaction (Optional but Recommended):

-

To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM.

-

Incubate for an additional 30 minutes at room temperature.

5. Purification of the PEGylated Protein:

-

Remove unreacted this compound and the NHS byproduct from the PEGylated protein conjugate using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated protein from smaller, unreacted molecules.

-

Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from the un-PEGylated form based on changes in surface charge.

-

Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for purification, sometimes in combination with IEX for higher purity.

-

Reverse Phase Chromatography (RP-HPLC): This is often used for analytical scale separation and identification of PEGylation sites.

6. Characterization of the PEGylated Protein:

-

Determine the degree of PEGylation (the average number of PEG molecules per protein) using methods such as:

-

SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

-

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the molar mass of the protein-PEG conjugate.

-

High-Performance Liquid Chromatography (HPLC): Can be used to quantify free and conjugated PEG.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to determine the degree of PEGylation.

-

Infrared (IR) Spectroscopy: Can be used to quantify bound proteins.

-

Data Presentation: Reaction Parameters and Purification Methods

Table 1: Key Parameters for this compound Protein Labeling

| Parameter | Recommended Range/Value | Notes | Citations |

| pH | 7.2 - 8.5 | The reaction is most efficient in this range. Higher pH increases hydrolysis of the NHS ester. | |

| Molar Excess of this compound | 5- to 20-fold | The optimal ratio depends on the protein and desired degree of labeling. | |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | |

| Reaction Time | 1 - 4 hours at room temperature; 2 hours on ice | Longer incubation may be needed at lower pH. | |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Must be free of primary amines. | |

| Solvent for NHS Ester | Anhydrous DMF or DMSO | Use high-quality, amine-free solvents. |

Table 2: Comparison of Purification Techniques for PEGylated Proteins

| Purification Method | Principle of Separation | Advantages | Disadvantages | Citations |

| Size-Exclusion Chromatography (SEC) | Molecular size | Efficient removal of unreacted PEG and byproducts. | May not separate species with similar hydrodynamic radii. | |

| Ion-Exchange Chromatography (IEX) | Surface charge | Can separate based on the degree of PEGylation. | PEG chains can shield charges, affecting separation. | |

| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can be a good complementary method to IEX. | Lower capacity and resolution compared to IEX and SEC. | |

| Reverse Phase Chromatography (RP-HPLC) | Polarity/Hydrophobicity | Useful for analytical separation and identification of isomers. | Can be denaturing for some proteins. |

Troubleshooting

-

Low Labeling Efficiency:

-

Increase the molar excess of this compound.

-

Optimize the reaction pH to be between 8.0 and 8.5.

-

Ensure the protein is at an adequate concentration.

-

Confirm that the reaction buffer is free of primary amines.

-

Use fresh, high-quality this compound and anhydrous solvents.

-

-

Protein Precipitation:

-

Reduce the concentration of the organic solvent.

-

Perform the reaction at a lower temperature (e.g., on ice).

-

-

Difficulty in Purification:

-

Combine different chromatography techniques (e.g., IEX followed by SEC) for improved purity.

-

Conclusion

The this compound is an effective reagent for the targeted labeling of primary amines in proteins. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined PEGylated proteins for a variety of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in protein modification workflows.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

Application Note: Efficient Labeling of Amine-Modified Oligonucleotides using m-PEG9-NHS Ester

Introduction

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2] PEGylation improves the pharmacokinetic profile of these molecules by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[1][3] Furthermore, the hydrophilic PEG chain creates a hydration shell that sterically hinders nuclease degradation and reduces immunogenicity.[1]

m-PEG9-NHS ester is a high-purity, discrete PEG reagent designed for the efficient modification of biomolecules. It features a methoxy-capped polyethylene glycol chain of nine ethylene glycol units, terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts specifically and efficiently with primary amines, such as those introduced at the 3' or 5' terminus of a synthetic oligonucleotide, to form a stable, covalent amide bond. This application note provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound, followed by methods for purification and characterization of the resulting conjugate.

Reaction Scheme

The fundamental chemistry involves the nucleophilic attack of the primary amine on the oligonucleotide by the NHS ester of the m-PEG9 reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

Figure 1: Chemical reaction for conjugating this compound to an amine-modified oligonucleotide.

Experimental Protocols

This section details the necessary steps for preparing reagents, performing the labeling reaction, and purifying the final product.

1. Materials and Reagents

-

Amine-modified oligonucleotide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) or 0.1 M Phosphate Buffer (pH 7.2-8.0)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Nuclease-free water

-

Purification supplies (e.g., HPLC system, gel filtration columns, ethanol, sodium acetate)

2. Reagent Preparation

-

Amine-Modified Oligonucleotide:

-

Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

-

Ensure the oligonucleotide solution is free of amine-containing buffers (e.g., Tris). If necessary, desalt the oligonucleotide or perform a buffer exchange into the chosen Reaction Buffer.

-

-

This compound Solution:

-

This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, prepare a 10 mg/mL stock solution by dissolving the required amount in anhydrous DMF or DMSO. Vortex gently to ensure complete dissolution. Do not store the solution.

-

-

Reaction Buffer:

-